molecular formula C14H18O4 B1249009 Lachnumfuran A

Lachnumfuran A

Cat. No.: B1249009
M. Wt: 250.29 g/mol
InChI Key: AFRGLBNIROTEDN-BHDSKKPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lachnumfuran A is a natural product found in Lachnum papyraceum with data available.

Scientific Research Applications

Subheading: Liver and Kidney Protection

A study by Hou et al. (2019) found that a Lachnum polysaccharide (LEP) exhibited protective effects against liver and kidney injury induced by lead exposure in mice. LEP was shown to reduce weight loss, improve antioxidant status, and attenuate tissue damage in liver and kidney.

Hypoglycemic Activity of Lachnum Extracellular Polysaccharides

Subheading: Hypoglycemic Effects

Ye et al. (2011) investigated the hypoglycemic activity of extracellular polysaccharides from Lachnum calyculiforme (LEP). The study demonstrated that LEP-1, a specific fraction of LEP, had a significant hypoglycemic effect in diabetic mice, indicating its potential for diabetes treatment.

Antibacterial Activity of Lachnum YM30 Melanin

Subheading: Antibacterial Properties

In a study by Xu et al. (2017), Lachnum YM30 intracellular melanin (LIM) exhibited significant antibacterial activity against various strains, including Vibrio parahaemolyticus and Staphylococcus aureus. LIM damaged the integrity of bacterial cell membranes and could be a potential natural bacteriostatic agent.

Anti-radiation Activity of Melanin from Lachnum YM156

Subheading: Radiation Protection

A study by Li et al. (2018) on melanin from Lachnum YM156 (LIM) investigated its protective effects against UVB-induced damage in mice. LIM enhanced antioxidant enzyme activities in the skin and inhibited the overexpression of pro-inflammatory cytokines, suggesting its potential as a radiation-protective agent.

Molecular Phylogenetic Studies of Lachnum

Subheading: Phylogenetic Analysis

Hosoya et al. (2010) conducted molecular phylogenetic studies on Lachnum and allied genera. The study provided insights into the genetic relationships and species diversity within the genus, which is crucial for understanding its biological and pharmacological properties.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

(2'R,5S,6S)-5-hydroxy-2'-(2-hydroxypropan-2-yl)-2-methylspiro[4,5-dihydro-1-benzofuran-6,1'-cyclopropane]-7-one

InChI

InChI=1S/C14H18O4/c1-7-4-8-5-10(15)14(12(16)11(8)18-7)6-9(14)13(2,3)17/h4,9-10,15,17H,5-6H2,1-3H3/t9-,10-,14-/m0/s1

InChI Key

AFRGLBNIROTEDN-BHDSKKPTSA-N

Isomeric SMILES

CC1=CC2=C(O1)C(=O)[C@]3(C[C@H]3C(C)(C)O)[C@H](C2)O

Canonical SMILES

CC1=CC2=C(O1)C(=O)C3(CC3C(C)(C)O)C(C2)O

Synonyms

lachnumfuran A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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